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Compound Name: 2-Ethyloxolan-3-amine

Cat. No.: B15265810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the predicted spectroscopic

data for the novel compound 2-Ethyloxolan-3-amine. In the absence of experimentally

acquired data, this guide leverages computational prediction methodologies to offer insights

into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics of the molecule. This information is intended to support researchers in the

identification, characterization, and development of this and related chemical entities. All

presented data is computationally generated and should be interpreted as such.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Ethyloxolan-3-amine.

These values were generated using computational chemistry software that employs

established prediction algorithms.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Atom
Number(s)

Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

Integration

1 0.95 t 7.4 3H

2 1.55-1.70 m - 2H

3 3.60 m - 1H

4a 1.90 m - 1H

4b 2.15 m - 1H

5a 3.80 m - 1H

5b 4.05 m - 1H

6 3.20 m - 1H

NH₂ 1.40 br s - 2H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom Number Chemical Shift (ppm)

1 11.5

2 28.0

3 82.5

4 35.0

5 68.0

6 55.0

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3380-3300 Medium, Broad
N-H stretch (asymmetric and

symmetric)

2960-2850 Strong C-H stretch (aliphatic)

1590 Medium N-H bend (scissoring)

1460 Medium C-H bend (CH₂)

1380 Medium C-H bend (CH₃)

1080 Strong C-O-C stretch (ether)

1050 Strong C-N stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Abundance (%) Proposed Fragment

115 20 [M]⁺ (Molecular Ion)

86 100 [M - C₂H₅]⁺

72 45 [C₄H₁₀N]⁺

57 30 [C₄H₉]⁺

44 60 [C₂H₆N]⁺

29 50 [C₂H₅]⁺

Computational Methodology for Spectroscopic
Prediction
The data presented in this guide are the result of computational predictions. The following

sections outline the general principles and methodologies employed by software to generate

such spectroscopic data.

2.1. NMR Spectra Prediction
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Prediction of ¹H and ¹³C NMR spectra is typically achieved through one of two primary

methods:

Empirical Database Methods: These approaches rely on large databases of experimentally

determined NMR spectra. The software identifies substructures within the target molecule (2-
Ethyloxolan-3-amine) and compares them to similar fragments in the database. Chemical

shifts are then predicted based on the experimental data of these known fragments, with

adjustments made for neighboring group effects. A common implementation of this is the use

of Hierarchical Organization of Spherical Environments (HOSE) codes.

Quantum Mechanical Calculations: This method, often employing Density Functional Theory

(DFT), calculates the magnetic shielding tensors for each nucleus in the molecule.[1][2] The

chemical shifts are then determined by referencing these calculated shielding values to the

calculated shielding of a standard compound, typically tetramethylsilane (TMS). The

accuracy of this method is dependent on the level of theory and the basis set used in the

calculation.[1]

2.2. IR Spectrum Prediction

Predicted infrared spectra are generally generated by calculating the vibrational frequencies of

the molecule's bonds. This is most commonly performed using quantum mechanical methods,

such as DFT. The process involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest

energy conformation.

Frequency Calculation: The vibrational frequencies and their corresponding intensities are

calculated for the optimized geometry.

Scaling: The calculated frequencies are often systematically higher than experimental values

due to the harmonic oscillator approximation. Therefore, a scaling factor is applied to the

calculated frequencies to improve their agreement with experimental data.

Machine learning approaches are also increasingly being used, where models are trained on

large datasets of experimental IR spectra to predict the spectrum of a new molecule based on

its structure.[3][4]
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2.3. Mass Spectrum Prediction

The prediction of an electron ionization (EI) mass spectrum involves the simulation of the

fragmentation pathways of the molecular ion. This is a complex process that can be

approached in several ways:

Rule-Based Fragmentation: The software utilizes a set of established rules of mass spectral

fragmentation based on functional groups present in the molecule. For 2-Ethyloxolan-3-
amine, this would include alpha-cleavage adjacent to the amine and the ether oxygen.

Quantum Chemical Calculations: These methods can be used to calculate the energies of

potential fragment ions to determine the most likely fragmentation pathways.

Machine Learning: Models are trained on extensive mass spectral libraries to predict the

fragmentation pattern of a new compound.[5][6][7] These models learn the complex

relationships between chemical structure and fragmentation behavior.

Molecular Structure and Data Analysis Workflow
The following diagrams illustrate the molecular structure of 2-Ethyloxolan-3-amine with atom

numbering for spectroscopic assignment and a generalized workflow for the computational

prediction of spectroscopic data.
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Caption: Molecular structure of 2-Ethyloxolan-3-amine.
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Caption: Generalized workflow for spectroscopic data prediction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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